molecular formula C14H9BrF5NS B1376980 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole CAS No. 1394319-65-3

2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

Cat. No. B1376980
CAS RN: 1394319-65-3
M. Wt: 398.19 g/mol
InChI Key: HLGUMKUSCGBBKP-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole, also known as BPSI, is a heterocyclic compound that has recently been studied for its potential applications in scientific research. BPSI has been found to have various biochemical and physiological effects, and is being explored for its potential use in laboratory experiments.

Scientific Research Applications

Indole Synthesis and ClassificationIndole derivatives are fundamental to organic synthesis, with applications in developing pharmaceuticals and materials. The classification of indole synthesis methods provides a systematic framework for researchers to innovate and refine synthetic approaches for complex indole-based compounds (Taber & Tirunahari, 2011). This classification is crucial for advancing the synthesis of specialized indole compounds like "2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole."

C2-Functionalization of Indole via Umpolung

The C2-functionalization of indoles, including "2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole," via umpolung presents a novel approach in synthetic and pharmaceutical chemistry. This method allows for the introduction of diverse substituents at the indole's C2 position, significantly broadening the scope of indole-based compounds for various applications (Deka, Deb, & Baruah, 2020).

Pharmacological Significance of Indole Derivatives

Indole derivatives exhibit a wide range of pharmacological activities, making them valuable in drug discovery and development. The synthesis and biological significance of these compounds have been extensively reviewed, highlighting their anticancer, antimicrobial, and antiviral properties (Padmavathi et al., 2021). This underscores the importance of "2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole" in research aiming at new therapeutic agents.

Indole Derivatives in Antiviral Research

Indole-based compounds have shown significant promise as antiviral agents. Recent developments in indole-containing antiviral agents demonstrate the scaffold's versatility and potential in addressing viral diseases, including those caused by HIV and other viruses (Zhang, Chen, & Yang, 2014). This area of research is particularly relevant for derivatives like "2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole," which could be explored for antiviral properties.

Antimicrobial Activity of Indole and Its Derivatives

The antimicrobial potential of indole derivatives has been a focal point of research, given the urgent need for new antimicrobial agents. A review of recent developments in the synthesis and antimicrobial activity of indole and its derivatives highlights their effectiveness against a range of bacterial and fungal pathogens (Kaur et al., 2019). This suggests that "2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole" could contribute to the development of novel antimicrobial compounds.

properties

IUPAC Name

[2-(3-bromophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF5NS/c15-11-3-1-2-9(6-11)14-8-10-7-12(4-5-13(10)21-14)22(16,17,18,19)20/h1-8,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGUMKUSCGBBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167730
Record name Sulfur, [2-(3-bromophenyl)-1H-indol-5-yl]pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

CAS RN

1394319-65-3
Record name Sulfur, [2-(3-bromophenyl)-1H-indol-5-yl]pentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394319-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, [2-(3-bromophenyl)-1H-indol-5-yl]pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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